molecular formula C8H13NO B561203 1-Cyclohexene-1-carboxamide,4-methyl-(6CI) CAS No. 100860-12-6

1-Cyclohexene-1-carboxamide,4-methyl-(6CI)

Cat. No.: B561203
CAS No.: 100860-12-6
M. Wt: 139.198
InChI Key: VFYQGQIKGNFPJG-UHFFFAOYSA-N
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Description

1-Cyclohexene-1-carboxamide,4-methyl-(6CI) is an organic compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol This compound features a cyclohexene ring substituted with a carboxamide group and a methyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclohexene-1-carboxamide,4-methyl-(6CI) can be synthesized through several methods:

  • Amidation Reaction: : One common method involves the amidation of 4-methylcyclohexene-1-carboxylic acid with ammonia or an amine under dehydrating conditions. This reaction typically requires a catalyst such as dicyclohexylcarbodiimide (DCC) and is carried out in an inert solvent like dichloromethane.

  • Hydrolysis of Nitriles: : Another method involves the hydrolysis of 4-methylcyclohexene-1-carbonitrile in the presence of an acid or base. This reaction converts the nitrile group to a carboxamide group.

Industrial Production Methods

Industrial production of 1-Cyclohexene-1-carboxamide,4-methyl-(6CI) often involves large-scale amidation processes using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexene-1-carboxamide,4-methyl-(6CI) undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction of the carboxamide group can yield primary amines. Common reducing agents include lithium aluminum hydride (LiAlH4) and borane (BH3).

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Primary amines

    Substitution: Various substituted cyclohexene derivatives

Scientific Research Applications

1-Cyclohexene-1-carboxamide,4-methyl-(6CI) has several applications in scientific research:

  • Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

  • Biology: : The compound can be used in the study of enzyme-catalyzed reactions involving amides. It serves as a model substrate for investigating enzyme specificity and activity.

  • Industry: : Utilized in the production of polymers and other materials where specific functional groups are required.

Mechanism of Action

The mechanism of action of 1-Cyclohexene-1-carboxamide,4-methyl-(6CI) depends on the specific reactions it undergoes. Generally, the compound interacts with various reagents through its carboxamide and cyclohexene functional groups. These interactions can involve nucleophilic attack, electrophilic addition, or radical formation, depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexene-1-carboxamide: Lacks the methyl group at the fourth position, resulting in different reactivity and physical properties.

    4-Methylcyclohexanone: Contains a ketone group instead of a carboxamide, leading to different chemical behavior.

    1-Cyclohexene-1-carboxylic acid: Features a carboxylic acid group instead of a carboxamide, affecting its acidity and reactivity.

Uniqueness

1-Cyclohexene-1-carboxamide,4-methyl-(6CI) is unique due to the presence of both a cyclohexene ring and a carboxamide group, along with a methyl substituent. This combination of functional groups provides distinct reactivity patterns and makes it a versatile compound for various chemical transformations and applications.

Properties

CAS No.

100860-12-6

Molecular Formula

C8H13NO

Molecular Weight

139.198

IUPAC Name

4-methylcyclohexene-1-carboxamide

InChI

InChI=1S/C8H13NO/c1-6-2-4-7(5-3-6)8(9)10/h4,6H,2-3,5H2,1H3,(H2,9,10)

InChI Key

VFYQGQIKGNFPJG-UHFFFAOYSA-N

SMILES

CC1CCC(=CC1)C(=O)N

Synonyms

1-Cyclohexene-1-carboxamide,4-methyl-(6CI)

Origin of Product

United States

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